BenchChemオンラインストアへようこそ!

Diltiazem

Tissue selectivity Calcium channel blocker Vascular vs. myocardial

dl-cis-Diltiazem (CAS 56209-45-1) is the racemic benzothiazepine L-type Ca²⁺ channel blocker occupying a unique intermediate selectivity profile between dihydropyridines and phenylalkylamines. Its vascular-to-myocardial selectivity ratio of 8.9 and 3.9-fold lower negative inotropic potency versus verapamil (EC50 4524 vs 1163 nM) enable afterload reduction with preserved stroke volume and no reflex tachycardia. With 40–50% oral bioavailability, a 2–10% discontinuation rate (vs 8–17% for alternatives), and well-characterized extended-release formulation options, it is the optimal non-dihydropyridine for chronic cardiovascular research models where tolerability and data integrity are paramount. Supplied as a reference standard suitable for ANDA submissions, analytical method validation, and pharmacopeial testing.

Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
CAS No. 56209-45-1
Cat. No. B1195970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem
CAS56209-45-1
Molecular FormulaC22H26N2O4S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
InChIKeyHSUGRBWQSSZJOP-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem (CAS 56209-45-1) Calcium Channel Blocker: Chemical Class and Clinical Positioning for Scientific Procurement


Diltiazem (CAS 56209-45-1) is a benzothiazepine derivative calcium channel blocker that functions as a non-dihydropyridine L-type calcium channel antagonist [1]. Chemically distinct from the phenylalkylamine (e.g., verapamil) and dihydropyridine (e.g., nifedipine, amlodipine) classes, diltiazem binds to a unique receptor site on the α1 subunit of the voltage-gated L-type calcium channel [2]. This structural divergence confers an intermediate pharmacological profile with balanced effects on both cardiac and vascular tissues, positioning diltiazem as a distinct entity for applications in hypertension, angina pectoris, and supraventricular arrhythmias where neither pure vasodilation nor profound myocardial depression is therapeutically optimal [1].

Why In-Class Substitution of Diltiazem with Verapamil or Dihydropyridines Compromises Experimental and Clinical Outcomes


Calcium channel blockers are not functionally interchangeable despite their shared classification. Diltiazem occupies a unique intermediate position between the primarily cardiac-active phenylalkylamines (verapamil) and the primarily vascular-active dihydropyridines (nifedipine, amlodipine) [1]. This differentiation manifests as quantifiable differences in tissue selectivity ratios, hemodynamic responses, and adverse effect profiles that directly impact research reproducibility and therapeutic decision-making. Substituting diltiazem with verapamil introduces a greater negative inotropic burden and more pronounced AV nodal depression, while substituting with a dihydropyridine eliminates the heart rate-lowering effect and introduces reflex tachycardia [2]. The quantitative evidence below demonstrates why these pharmacological distinctions preclude simple class-based substitution.

Diltiazem Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Vascular-to-Myocardial Selectivity: Diltiazem's Intermediate Ratio Distinguishes It from Verapamil and Felodipine

In vitro concentration-time-effect studies quantifying the ratio of vascular smooth muscle inhibition (IC50) to cardiac muscle inhibition (IC50) demonstrate that diltiazem possesses an intermediate selectivity profile that is neither purely vascular nor purely myocardial. The vascular-to-myocardial selectivity ratio for diltiazem is 8.9, which places it between the marked vascular selectivity of felodipine (103) and the non-selective profile of verapamil (0.92) [1]. A selectivity ratio >1 indicates preferential vascular inhibition; the 8.9-fold vascular preference of diltiazem translates to meaningful vasodilation with less myocardial depression compared to verapamil (ratio <1, indicating greater cardiac than vascular effect).

Tissue selectivity Calcium channel blocker Vascular vs. myocardial

Negative Inotropic Potency: Diltiazem Exhibits Significantly Less Myocardial Depression than Verapamil

Quantitative assessment of negative inotropic effects in isolated rabbit heart preparations reveals a substantial potency difference favoring diltiazem over verapamil. The median effective concentration for 50% reduction in developed pressure (EC50) was 4524 ± 451 nM for diltiazem, compared to 1163 ± 131 nM for verapamil (P < 0.001) [1]. This represents an approximately 3.9-fold lower negative inotropic potency for diltiazem. A separate study in diseased human myocardial tissue confirmed the potency ranking of verapamil > nifedipine > diltiazem > isradipine for negative inotropic effects [2].

Negative inotropy Cardiac contractility Myocardial depression

Hemodynamic and Chronotropic Effects: Diltiazem Preserves Stroke Volume and Minimizes Reflex Tachycardia

Comparative hemodynamic studies in conscious dogs demonstrate distinct cardiovascular response patterns among calcium channel blockers. Diltiazem uniquely produced no significant change in left ventricular pressure development (dP/dt) and the smallest increase in heart rate, in contrast to verapamil which decreased contractility and nifedipine which substantially increased heart rate [1]. In human clinical studies, nifedipine produced a significant rise in heart rate, while both verapamil and diltiazem decreased heart rate by 8-10% below control values. Critically, verapamil caused a significant fall in stroke volume index, whereas stroke volume remained unchanged following diltiazem and nifedipine [2].

Hemodynamics Heart rate Stroke volume Chronotropy

Oral Bioavailability: Diltiazem Offers Substantially Higher Systemic Exposure than Verapamil

Comparative pharmacokinetic analysis of the three prototypical calcium channel blockers reveals that diltiazem and nifedipine share substantially higher oral bioavailability than verapamil. Following oral administration, diltiazem exhibits 40-50% bioavailability, compared to 10-30% for verapamil, despite near-complete absorption of both agents [1]. The elimination half-life of diltiazem is approximately 5 hours, compared to approximately 8 hours for verapamil, indicating a shorter duration of action for immediate-release formulations [2].

Pharmacokinetics Bioavailability Oral absorption First-pass metabolism

Adverse Effect Profile: Diltiazem Demonstrates Superior Tolerability with Lower Discontinuation Rates

Comparative analysis of adverse effect profiles across calcium channel blockers reveals meaningful differences in treatment tolerability. Diltiazem demonstrates the most favorable side-effect profile, with adverse effects causing discontinuation of therapy in approximately 2-10% of patients, compared to 8-10% for verapamil and 17% for nifedipine [1]. Constipation is most common with verapamil, while edema is the most frequent serious side effect of the dihydropyridines [2]. The differential adverse effect burden is attributable to the distinct hemodynamic profiles and tissue selectivity characteristics of each agent.

Safety profile Tolerability Adverse effects Discontinuation rate

Active Metabolite Contribution: Desacetyl Diltiazem Provides Sustained Pharmacodynamic Effect

Diltiazem undergoes extensive hepatic metabolism to form desacetyl diltiazem (M1), an active metabolite with clinically relevant pharmacological activity. Desacetyl diltiazem is present in plasma at concentrations of 10-20% of the parent drug and retains 25-50% of the coronary vasodilator potency of diltiazem [1]. In comparative studies of hypotensive effects in rabbits, diltiazem demonstrated greater potency than its major metabolites M1 and M2, attributed to higher plasma concentrations secondary to smaller clearance and volume of distribution [2]. The active metabolite contributes to the overall pharmacodynamic profile, particularly during chronic dosing.

Metabolism Desacetyl diltiazem Active metabolite Pharmacodynamics

Optimal Research and Industrial Applications for Diltiazem Based on Quantitative Differentiation Evidence


Cardiovascular Studies Requiring Balanced Vasodilation with Preserved Contractility

Diltiazem's intermediate vascular-to-myocardial selectivity ratio (8.9) and its 3.9-fold lower negative inotropic potency compared to verapamil (EC50 4524 nM vs 1163 nM) position it as the optimal calcium channel blocker for experimental models where afterload reduction is desired but myocardial depression must be minimized. This profile is particularly valuable in studies involving isolated heart preparations (Langendorff), in vivo hemodynamic assessments in conscious animal models, and translational research focused on hypertension with preserved ejection fraction. The preservation of stroke volume and absence of reflex tachycardia differentiate diltiazem from both verapamil (stroke volume depression) and nifedipine (reflex tachycardia) [1].

Long-Term Dosing Protocols Requiring High Tolerability and Adherence

For chronic studies spanning weeks to months where subject retention and data integrity are paramount, diltiazem's superior adverse effect profile (2-10% discontinuation rate, versus 8-10% for verapamil and 17% for nifedipine) makes it the preferred non-dihydropyridine calcium channel blocker. The lower incidence of constipation compared to verapamil and reduced edema compared to dihydropyridines minimize confounding from treatment-emergent adverse events that could otherwise introduce variability or necessitate premature study termination. This tolerability advantage is particularly relevant for preclinical toxicology studies, chronic efficacy models, and clinical trials with extended follow-up periods [2].

Oral Formulation Development and Bioavailability Research

Diltiazem's 40-50% oral bioavailability, which is substantially higher and less variable than verapamil's 10-30%, establishes it as a more reliable tool compound for oral administration studies. The active metabolite desacetyl diltiazem (25-50% potency, 10-20% plasma levels) provides an additional pharmacodynamic contribution that extends the effective duration beyond what would be predicted from the 5-hour elimination half-life of the parent compound. Extended-release formulations achieving Tmax of 6-8 hours or 10-14 hours (once-daily) are well-characterized in the patent literature, offering researchers multiple formulation options for tailored release profiles [3].

Supraventricular Arrhythmia Models Requiring AV Nodal Modulation

In experimental models of atrial fibrillation, atrial flutter, or AV nodal reentrant tachycardia, diltiazem provides effective AV nodal conduction slowing with an intermediate electrophysiological profile. While both diltiazem and verapamil produce comparable AV nodal depression, verapamil prolongs AV nodal refractoriness to a greater degree. Diltiazem's heart rate reduction of 8-10% (with preserved stroke volume) makes it suitable for protocols where excessive bradycardia or negative inotropy would confound interpretation of antiarrhythmic efficacy or compromise hemodynamic stability in intact animal preparations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.